molecular formula C10H15NO B13608061 4-(1-Cyclopropylprop-2-yn-1-yl)morpholine

4-(1-Cyclopropylprop-2-yn-1-yl)morpholine

Cat. No.: B13608061
M. Wt: 165.23 g/mol
InChI Key: HTHKTRWCWMLIHU-UHFFFAOYSA-N
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Description

4-(1-Cyclopropylprop-2-yn-1-yl)morpholine is a chemical compound with the molecular formula C10H15NO It is a morpholine derivative featuring a cyclopropylprop-2-yn-1-yl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclopropylprop-2-yn-1-yl)morpholine typically involves the reaction of morpholine with a suitable cyclopropylprop-2-yn-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The reaction can be represented as follows:

Morpholine+Cyclopropylprop-2-yn-1-yl halideThis compound+Halide ion\text{Morpholine} + \text{Cyclopropylprop-2-yn-1-yl halide} \rightarrow \text{this compound} + \text{Halide ion} Morpholine+Cyclopropylprop-2-yn-1-yl halide→this compound+Halide ion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclopropylprop-2-yn-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylprop-2-yn-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce more saturated hydrocarbons.

Scientific Research Applications

4-(1-Cyclopropylprop-2-yn-1-yl)morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Cyclopropylprop-2-yn-1-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylprop-2-yn-1-yl group can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Cyclopropylprop-2-yn-1-yl)piperidine
  • 4-(1-Cyclopropylprop-2-yn-1-yl)thiomorpholine
  • 4-(1-Cyclopropylprop-2-yn-1-yl)pyrrolidine

Uniqueness

4-(1-Cyclopropylprop-2-yn-1-yl)morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-(1-cyclopropylprop-2-ynyl)morpholine

InChI

InChI=1S/C10H15NO/c1-2-10(9-3-4-9)11-5-7-12-8-6-11/h1,9-10H,3-8H2

InChI Key

HTHKTRWCWMLIHU-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1CC1)N2CCOCC2

Origin of Product

United States

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